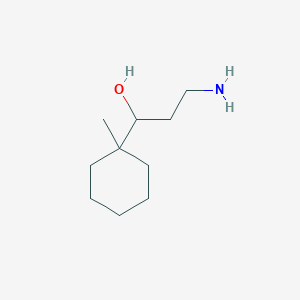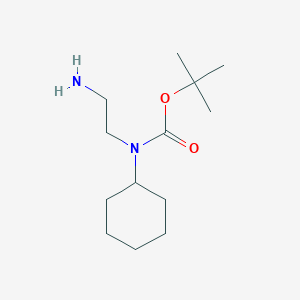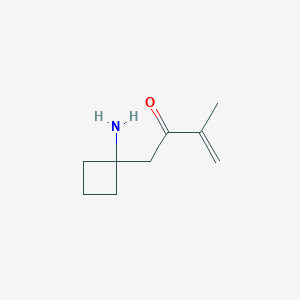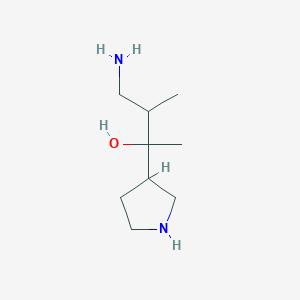
3-Chloropiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloropiperidin-2-one is a heterocyclic organic compound with the molecular formula C5H8ClNO. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is of significant interest due to its applications in various fields, including medicinal chemistry and organic synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Chloropiperidin-2-one can be synthesized through several methods. One common approach involves the chlorination of piperidin-2-one. The reaction typically uses thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions . Another method involves the cyclization of amino alcohols using SOCl2, which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences .
Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes. The use of efficient chlorinating agents and optimized reaction conditions ensures high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Chloropiperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form piperidin-2-one derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium cyanide (KCN) under mild conditions.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azido-piperidinones or cyano-piperidinones.
Reduction Products: Reduced derivatives of piperidin-2-one.
Wissenschaftliche Forschungsanwendungen
3-Chloropiperidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds.
Medicine: It is a precursor in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloropiperidin-2-one involves its reactivity as an electrophile. The chlorine atom can be displaced by nucleophiles, forming various derivatives. In medicinal chemistry, its derivatives can interact with biological targets, such as enzymes or receptors, leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Chloropiperidin-2-one
- 4-Chloropiperidin-2-one
- 3-Bromopiperidin-2-one
Comparison: 3-Chloropiperidin-2-one is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to its isomers, it offers distinct advantages in certain synthetic routes and biological activities .
Eigenschaften
Molekularformel |
C5H8ClNO |
|---|---|
Molekulargewicht |
133.57 g/mol |
IUPAC-Name |
3-chloropiperidin-2-one |
InChI |
InChI=1S/C5H8ClNO/c6-4-2-1-3-7-5(4)8/h4H,1-3H2,(H,7,8) |
InChI-Schlüssel |
PAZWVXFBGNCTJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)NC1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-Fluorophenyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13201054.png)


![2-[1-(Aminomethyl)cyclohexyl]propan-2-ol](/img/structure/B13201078.png)





![2-methyl-3-(piperidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13201116.png)




